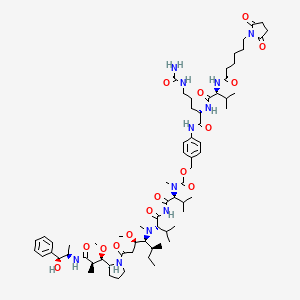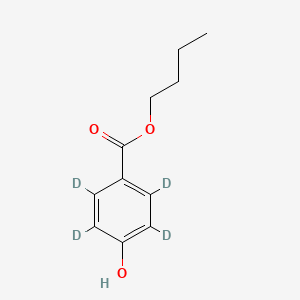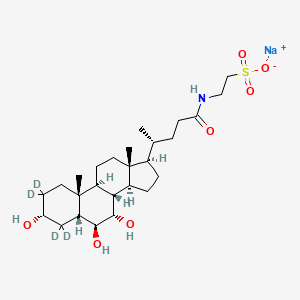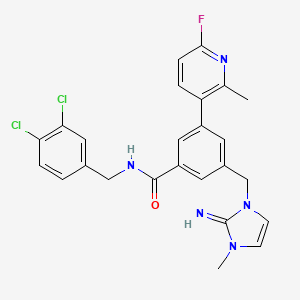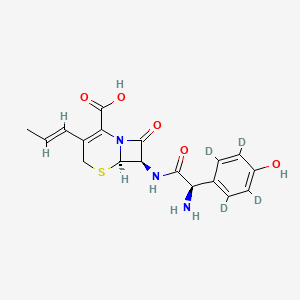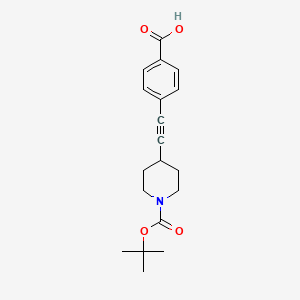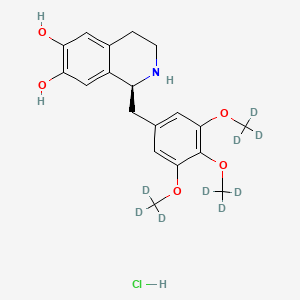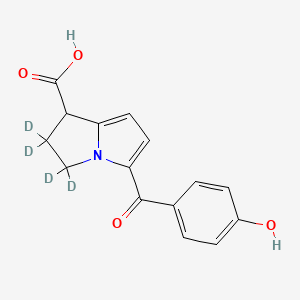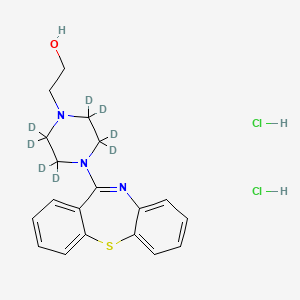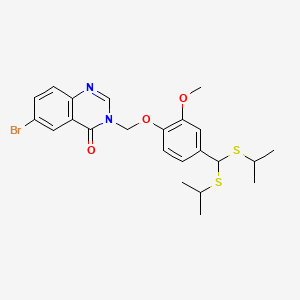
Antiviral agent 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiviral agent 6 is a broad-spectrum antiviral compound that has shown significant efficacy against a variety of viral pathogens It is part of a class of compounds designed to inhibit viral replication and prevent the spread of infections
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 6 involves several key steps. The process typically begins with the preparation of a suitable heterocyclic core, followed by functionalization to introduce antiviral activity. Common synthetic routes include:
Step 1: Formation of the heterocyclic core through cyclization reactions.
Step 2: Functionalization of the core with antiviral moieties using nucleophilic substitution reactions.
Step 3: Purification and isolation of the final product through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Optimized to maximize yield.
Catalysts and Reagents: Selection of cost-effective and efficient catalysts.
Purification Techniques: Use of advanced chromatography and crystallization methods to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: Antiviral agent 6 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products: The major products formed from these reactions include derivatives with enhanced antiviral activity or modified pharmacokinetic properties.
Scientific Research Applications
Antiviral agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex antiviral compounds.
Biology: Studied for its effects on viral replication and host cell interactions.
Medicine: Investigated as a potential treatment for viral infections such as influenza, HIV, and hepatitis.
Industry: Utilized in the development of antiviral coatings and materials.
Mechanism of Action
The mechanism of action of antiviral agent 6 involves inhibition of viral replication. It targets specific viral enzymes and proteins essential for the viral life cycle. Key molecular targets include:
Viral Polymerases: Inhibition of viral RNA or DNA polymerases, preventing genome replication.
Proteases: Inhibition of viral proteases, blocking the maturation of viral proteins.
Entry Inhibitors: Preventing the virus from entering host cells by blocking receptor binding.
Comparison with Similar Compounds
Antiviral agent 6 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Remdesivir, Favipiravir, Ribavirin.
Uniqueness: this compound has a broader spectrum of activity and higher potency against certain viral strains compared to its counterparts. It also exhibits a unique mechanism of action that targets multiple stages of the viral life cycle.
Properties
Molecular Formula |
C23H27BrN2O3S2 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
3-[[4-[bis(propan-2-ylsulfanyl)methyl]-2-methoxyphenoxy]methyl]-6-bromoquinazolin-4-one |
InChI |
InChI=1S/C23H27BrN2O3S2/c1-14(2)30-23(31-15(3)4)16-6-9-20(21(10-16)28-5)29-13-26-12-25-19-8-7-17(24)11-18(19)22(26)27/h6-12,14-15,23H,13H2,1-5H3 |
InChI Key |
VFFBQTINDMCMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(C1=CC(=C(C=C1)OCN2C=NC3=C(C2=O)C=C(C=C3)Br)OC)SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


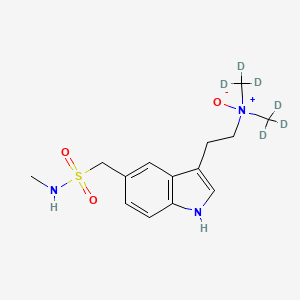
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
